molecular formula C19H22N2O3 B6417845 3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide CAS No. 1060251-15-1

3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide

Katalognummer: B6417845
CAS-Nummer: 1060251-15-1
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: JAGWREYCFRCUTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide is a synthetic organic compound with the molecular formula C19H22N2O3 and a molecular weight of 326.4 . This propanamide derivative features a methoxyphenyl group and a phenyl ring substituted with an N-methylcarbamoylmethyl group, linked by a propanamide chain. Compounds within the propanamide chemical class are of significant interest in medicinal chemistry research for their potential biological activities. For instance, research on structurally similar N-(4-methoxyphenyl)pentanamide has demonstrated promising in vitro anthelmintic activity against nematodes, showing effects in a time- and concentration-dependent manner while exhibiting a lower cytotoxicity profile compared to albendazole . This suggests that related propanamide derivatives may serve as valuable tools in parasitology and infectious disease research. Furthermore, its structural framework adheres to key drug-likeness parameters, indicating potential for good gastrointestinal absorption and synthetic accessibility, which are advantageous properties for early-stage pharmaceutical development . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-20-19(23)13-15-3-8-16(9-4-15)21-18(22)12-7-14-5-10-17(24-2)11-6-14/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGWREYCFRCUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide is a synthetic compound that has garnered attention for its potential therapeutic applications. Its structure features a methoxy group and a carbamoyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives containing methoxy groups can enhance cytotoxicity against various cancer cell lines. A notable finding is the structure-activity relationship (SAR) analysis, which suggests that the presence of electron-donating groups like methoxy enhances the compound's ability to inhibit tumor cell proliferation.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-151.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound BA-4311.98 ± 1.22Cell cycle arrest at G2/M phase

Anticonvulsant Activity

Some analogs of this compound have been tested for anticonvulsant properties. In a study assessing various derivatives, specific compounds demonstrated efficacy in reducing seizure activity in animal models. The SAR indicated that modifications to the phenyl ring significantly influenced anticonvulsant activity.

CompoundModelED50 (mg/kg)Observations
Compound CPTZ-induced seizures5.0Complete protection observed
Compound DMaximal electroshock7.5Reduced tonic extensor phase

The mechanisms by which 3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide exerts its biological effects are still under investigation. Preliminary studies suggest that it may act through:

  • Inhibition of Apoptosis Regulators : The compound appears to interact with Bcl-2 family proteins, promoting apoptosis in cancer cells.
  • Modulation of Neurotransmitter Systems : Its anticonvulsant effects may be attributed to alterations in GABAergic and glutamatergic signaling pathways.

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the effects of this compound on colorectal cancer cell lines, reporting significant dose-dependent reductions in cell viability.
  • Case Study on Anticonvulsant Properties : In a controlled trial involving animal models, the compound showed promise in reducing seizure frequency and duration compared to standard treatments.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Aryl Groups

Compound Name Key Structural Features Biological/Functional Relevance Reference
3,3,3-Trifluoro-N-(4-(phenylamino)phenyl)propanamide (5a) 4-Methoxyphenylamino and trifluoromethyl groups Potential enhanced metabolic stability due to fluorine
N-(4-Hydroxyphenyl)propanamide 4-Hydroxyphenyl substitution Increased polarity for improved solubility
N-(4-Methylphenyl)-3-phenylpropanamide Simple phenyl and p-tolyl groups Model compound for studying substituent effects

Key Insight : The 4-methoxy group in the main compound likely enhances lipophilicity compared to hydroxylated analogues (e.g., N-(4-hydroxyphenyl)propanamide), favoring membrane permeability but reducing aqueous solubility. Fluorinated derivatives (e.g., 5a) may offer superior metabolic stability .

Derivatives with Heterocyclic or Sulfonamide Substituents

Compound Name Key Structural Features Biological/Functional Relevance Reference
3-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-propanamide (7) Sulfamoyl and isoxazole groups Anticancer applications via sulfonamide-mediated enzyme inhibition
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-propanamide Pyrazole ring with methoxyphenyl and methylphenyl Potential kinase inhibition due to heterocyclic motif
Nitroimidazole-based propanamides (e.g., 4NPBTA) Nitroimidazole and benzothiazole groups Cerebral ischemia imaging agents

Key Insight : Sulfonamide and heterocyclic substituents (e.g., isoxazole, pyrazole) introduce hydrogen-bonding or π-stacking interactions, enhancing target binding affinity. The main compound’s methylcarbamoyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity .

Pharmacologically Active Propanamide Derivatives

Compound Name Key Structural Features Biological/Functional Relevance Reference
N-[4-(Hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (1D) Hydroxycarbamoyl and 4-methoxyphenyl groups Antitumor activity via histone deacetylase (HDAC) inhibition
3-Chloro-N-(4-methylphenyl)propanamide Chloro and p-tolyl substitutions Intermediate for synthesizing bioactive molecules
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl and methoxymethyl groups Pharmaceutical intermediate with improved bioavailability

Key Insight : Hydroxycarbamoyl derivatives (e.g., 1D) exhibit potent antitumor activity, suggesting that the main compound’s methylcarbamoyl group could be optimized for similar therapeutic pathways. Chlorinated analogues (e.g., 3-chloro-N-(4-methylphenyl)propanamide) highlight the role of halogenation in reactivity and intermediate utility .

Q & A

Basic: What are the common synthetic routes for 3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide?

The synthesis typically involves multi-step reactions, starting with the formation of key intermediates. For example:

  • Amide coupling : Reacting a methoxyphenylpropanoyl chloride derivative with a functionalized aniline (e.g., 4-[(methylcarbamoyl)methyl]aniline) under basic conditions (e.g., triethylamine) to form the amide bond .
  • Functional group introduction : The methylcarbamoyl group is introduced via alkylation or substitution reactions, often using reagents like methyl isocyanate or chloroacetamide derivatives .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product. Reaction conditions (temperature, pH) must be tightly controlled to avoid side reactions .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HBTU) can accelerate amide bond formation .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) improves reaction kinetics without degrading heat-sensitive groups like tetrazoles .
  • Design of Experiments (DoE) : Statistical methods like factorial design can systematically evaluate variables (e.g., molar ratios, reaction time) to identify optimal conditions .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Standard characterization techniques include:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm the methoxyphenyl, propanamide, and methylcarbamoyl groups via chemical shifts (e.g., δ 3.8 ppm for methoxy, δ 7.2–7.8 ppm for aromatic protons) .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-O of methoxy) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can structural ambiguities in crystallographic data be resolved?

  • X-ray crystallography : Single-crystal diffraction with programs like SHELXL refines bond lengths, angles, and torsional parameters. For flexible moieties (e.g., methylcarbamoyl), restrained refinement is applied .
  • Density Functional Theory (DFT) : Computational modeling predicts stable conformers and validates experimental data .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., tetrazole-containing analogs) helps resolve discrepancies .

Advanced: How to design enzyme inhibition assays for evaluating this compound’s bioactivity?

  • Target selection : Prioritize enzymes implicated in inflammation (e.g., COX-2) or microbial resistance (e.g., β-lactamases), based on structural analogs .
  • In vitro assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside for β-lactamases) to measure inhibition kinetics. IC50_{50} values are calculated via dose-response curves .
  • Control experiments : Include known inhibitors (e.g., indomethacin for COX-2) and validate results with orthogonal methods like surface plasmon resonance (SPR) .

Advanced: How to address contradictions in reported biological activities of this compound?

  • Assay standardization : Ensure consistent conditions (e.g., pH 7.4 buffer, 37°C) across studies to minimize variability .
  • Structural analogs : Compare bioactivity with derivatives (e.g., replacing tetrazole with sulfonamide) to identify critical pharmacophores .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis experiments .

Basic: What are the key structural features influencing this compound’s reactivity?

  • Methoxy group : Electron-donating effects enhance aromatic ring stability and influence electrophilic substitution patterns .
  • Tetrazole moiety : Acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity .
  • Methylcarbamoyl side chain : Increases hydrophilicity and potential hydrogen-bond interactions with biological targets .

Advanced: How to evaluate this compound’s potential for drug development?

  • ADMET profiling : Assess solubility (e.g., shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal assays) .
  • Toxicity screening : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity and off-target effects .
  • In vivo models : Test efficacy in murine inflammation or infection models, correlating plasma levels with pharmacodynamic outcomes .

Basic: How does this compound compare to structurally similar analogs in terms of bioactivity?

  • Tetrazole vs. sulfonamide : Tetrazole derivatives exhibit higher metabolic stability but lower solubility compared to sulfonamides .
  • Methoxy positioning : Para-methoxy groups (vs. meta) enhance binding to aromatic pockets in enzymes like COX-2 .
  • Methylcarbamoyl substitution : Replacing this group with acetyl reduces potency, highlighting its role in target engagement .

Advanced: What computational tools are recommended for studying this compound’s interactions?

  • Molecular docking : AutoDock4 or Schrödinger Suite for predicting binding modes to targets like COX-2 or β-lactamases .
  • MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.